

CAS number and molecular formula for 3-Acetylyunaconitine

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Compound of Interest

Compound Name: 3-Acetylyunaconitine

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An In-depth Technical Guide to 3-Acetylyunaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylyunaconitine, a diterpenoid alkaloid isolated from the roots of *Aconitum episcopale* L., is a compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties, known biological activities, and the experimental methodologies used to elucidate its effects. The document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this natural product. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical Identity and Properties

3-Acetylyunaconitine is a complex diterpenoid alkaloid. Its fundamental chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	80787-51-5	[1]
Molecular Formula	C37H51NO12	[1]
Molecular Weight	701.80 g/mol	[1]
Source	Roots of Aconitum episcopale Levl.	[1]
Physical Description	Powder	
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

The structure of **3-Acetylyunaconitine** was first identified and described in a 1981 publication in Acta Chimica Sinica.[1]

Biological Activities and Mechanism of Action

While research specifically on **3-Acetylyunaconitine** is emerging, studies on the closely related compound, 3-acetylaconitine (AAC), and other Aconitum alkaloids provide significant insights into its potential pharmacological effects. The primary activities of interest are its analgesic and anti-inflammatory properties.

Analgesic Effects

Studies on 3-acetylaconitine (AAC) have demonstrated its potential as a non-narcotic analgesic with long-lasting action, and it does not appear to induce tolerance or addiction.[2][3]

A key study investigated the analgesic activity of AAC in a spared nerve injury (SNI) model of neuropathic pain in mice. The study utilized dissolvable microneedles (MNs) to deliver AAC subcutaneously, which improved its bioavailability.[2][3] The results indicated that AAC-loaded microneedles significantly increased the mechanical pain threshold and the load-bearing capacity of the hind paws in the animal models.[2][3]

Experimental Model	Compound	Key Findings	Reference
Spared Nerve Injury (SNI) in mice	3-acetylaconitine (AAC)	Increased mechanical pain threshold, improved hind leg load-bearing capacity.	[2][3]

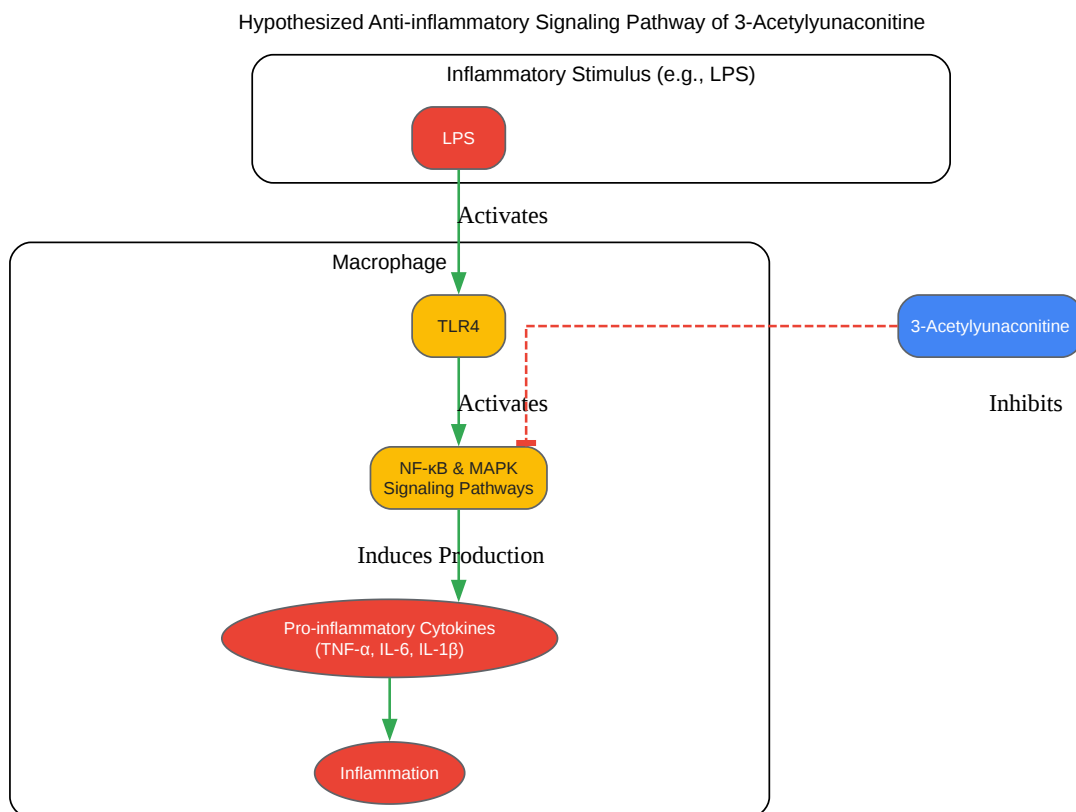
The proposed mechanism for the analgesic effects of aconitine alkaloids involves the modulation of voltage-gated sodium channels, which are crucial for the propagation of pain signals.

Anti-inflammatory Effects

The same study that highlighted the analgesic properties of AAC also noted its ability to reduce inflammation in the body.[2][3] While the specific signaling pathways for **3-Acetylyunaconitine** have not been fully elucidated, research on other Aconitum alkaloids, such as benzoylmesaconine, suggests a likely mechanism involving the downregulation of pro-inflammatory pathways.

The anti-inflammatory action of benzoylmesaconine in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages was found to be mediated through the suppression of the NF-κB and MAPK signaling pathways.[4] This resulted in a significant decrease in the production of pro-inflammatory cytokines and mediators, including IL-1β, IL-6, TNF-α, PGE2, NO, and ROS.[4] It is plausible that **3-Acetylyunaconitine** exerts its anti-inflammatory effects through a similar mechanism.

Hypothesized Anti-inflammatory Signaling Pathway of **3-Acetylyunaconitine**



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Caption: Hypothesized inhibition of NF-κB and MAPK pathways by **3-Acetylyunaconitine**.

Experimental Protocols

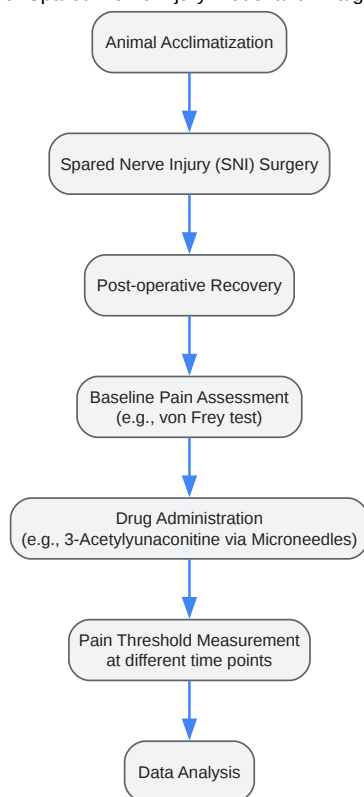
This section provides an overview of the methodologies employed in the studies of related Aconitum alkaloids, which can be adapted for the investigation of **3-Acetylyunaconitine**.

Analgesic Activity Assessment: Spared Nerve Injury (SNI) Model

The SNI model is a widely used method to induce neuropathic pain in rodents.

Workflow for SNI Model and Analgesic Testing

Workflow for Spared Nerve Injury Model and Analgesic Testing



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Caption: Experimental workflow for assessing analgesic activity using the SNI model.

Protocol:

- Animal Model: Male Kunming mice are typically used.
- SNI Surgery: Under anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The tibial and common peroneal nerves are ligated and sectioned, leaving the sural nerve intact.
- Drug Formulation and Delivery: For improved bioavailability, **3-Acetylyunaconitine** can be formulated into a solid dispersion with a polymer like polyvinylpyrrolidone (PVP) and incorporated into dissolvable microneedles.

- **Assessment of Mechanical Allodynia:** The mechanical pain threshold is measured using von Frey filaments applied to the plantar surface of the hind paw. An increase in the paw withdrawal threshold indicates an analgesic effect.
- **Assessment of Motor Function:** The load-bearing capacity of the hind limbs can be measured using an incapacitance tester.

Anti-inflammatory Activity Assessment: In Vitro Model

The anti-inflammatory effects of **3-Acetylyunaconitine** can be investigated using a cell-based assay with macrophages.

Protocol:

- **Cell Culture:** RAW264.7 macrophage cells are cultured in appropriate media.
- **Cell Stimulation:** Cells are pre-treated with varying concentrations of **3-Acetylyunaconitine** for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
- **Measurement of Inflammatory Mediators:**
 - **Nitric Oxide (NO):** The concentration of nitrite in the cell culture supernatant is measured using the Griess reagent assay.
 - **Pro-inflammatory Cytokines (TNF- α , IL-6, IL-1 β):** The levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- **Western Blot Analysis:** The expression and phosphorylation of key proteins in the NF- κ B and MAPK signaling pathways (e.g., p65, I κ B α , p38, JNK, ERK) are analyzed by Western blotting to determine the molecular mechanism of action.

Future Directions

The current body of research provides a promising foundation for the further investigation of **3-Acetylyunaconitine**. Future studies should focus on:

- **Definitive Biological Screening:** Conducting comprehensive in vitro and in vivo studies specifically with **3-Acetylyunaconitine** (CAS 80787-51-5) to confirm and quantify its analgesic and anti-inflammatory activities.
- **Mechanism of Action Elucidation:** Detailed investigation into the specific molecular targets and signaling pathways modulated by **3-Acetylyunaconitine**, including its effects on various subtypes of voltage-gated sodium channels.
- **Toxicology and Safety Profile:** Thorough assessment of the toxicity profile of **3-Acetylyunaconitine**, particularly its potential cardiotoxicity, which is a known concern for aconitine-type alkaloids.
- **Pharmacokinetic Studies:** Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of **3-Acetylyunaconitine** to optimize its delivery and dosing for potential therapeutic applications.

Conclusion

3-Acetylyunaconitine is a natural product with significant potential for development as a novel analgesic and anti-inflammatory agent. This technical guide has summarized the current knowledge and provided a framework for future research. Further rigorous investigation is warranted to fully understand its therapeutic potential and to pave the way for its possible clinical application.

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